molecular formula C26H20O7 B1604501 Fluorescein dipropionate CAS No. 7276-28-0

Fluorescein dipropionate

Cat. No.: B1604501
CAS No.: 7276-28-0
M. Wt: 444.4 g/mol
InChI Key: NXIABCNYUKDBQI-UHFFFAOYSA-N
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Description

Fluorescein dipropionate is a useful research compound. Its molecular formula is C26H20O7 and its molecular weight is 444.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Ophthalmological Applications

Fluorescein is extensively used in ophthalmology for various diagnostic purposes. Its primary applications include applanation tonometry, lacrimal examinations, contact lens fitting, and diagnosing corneal lesions. Intravenously, it's utilized for investigating intraocular tumors and the blood aqueous-humour barrier. Fluorescein exhibits unique staining properties, distinguishing it from other vital stains. It does not stain cells or mucus, which is critical for identifying degenerate cells and mucus in ocular examinations (Norn, 1964).

2. Design of Functional Fluorescence Probes

Fluorescein derivatives are pivotal in the design of functional fluorescence probes for biological applications. The fluorescence properties of these derivatives are controlled by a photoinduced electron transfer process, providing insights for designing probes to detect specific biomolecules. For instance, fluorescein derivatives have been utilized to create sensitive probes for detecting singlet oxygen in biological systems (Tanaka et al., 2001).

3. Antiproliferative and Cytotoxic Activities

Recent research highlights the potential antiproliferative and cytotoxic activities of fluorescein, particularly post-photoactivation. This activation releases molecules like singlet oxygen and carbon monoxide, impacting cell viability and energy metabolism. Such properties suggest therapeutic potential, especially in cancer treatment (Šranková et al., 2022).

4. Neurosurgery: Malignant Glioma Resection

In neurosurgery, fluorescein's ability to accumulate in areas with blood-brain barrier damage makes it suitable for intraoperative visualization of malignant gliomas. It aids in demarcating tumor margins, contributing significantly to the effectiveness of surgical resections and patient outcomes (Acerbi et al., 2014).

5. Biochemical and Environmental Monitoring

Fluorescein serves as a fluorescent label in biochemical and environmental monitoring. Its electrochemical behavior is crucial for developing methods for fluorescein detection, with implications for simultaneous optical and electrochemical detection in various applications (Paziewska-Nowak et al., 2018).

6. Phototoxicity Studies in Ophthalmology

Fluorescein angiography, a common diagnostic technique in ophthalmology, has raised concerns about phototoxicity. Studies demonstrate that fluorescein reduces the threshold for light damage in ocular tissues, indicating the need for minimizing light exposure during its use (Hochheimer et al., 1987).

Mechanism of Action

Target of Action

Fluorescein dipropionate primarily targets the iris and retina in the field of ophthalmology . It is used as a diagnostic tool in angiography or angioscopy . The compound interacts with these targets to provide valuable diagnostic information about the health and function of the eye .

Mode of Action

This compound works by interacting with its targets and causing changes that can be observed and measured. Specifically, it is a phthalic indicator dye that appears yellow-green in normal tear film and bright green in a more alkaline medium, such as the aqueous humor . This color change is used as a diagnostic aid in corneal injuries and corneal trauma .

Biochemical Pathways

This compound affects the biochemical pathways related to the detection of chemical substances of interest as well as the study of important physiological and pathological processes at the cellular level . It is used as a fluorescent probe, facilitating the rapid detection of these substances and processes .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). After intravenous injection, fluorescein is rapidly converted to fluorescein glucuronide (FG), a metabolite . Within 10 minutes, the concentration of unbound FG exceeds that of unbound fluorescein . The terminal half-lives of fluorescein and FG in the plasma ultrafiltrate are 23.5 and 264 minutes, respectively . These properties impact the bioavailability of the compound and its effectiveness as a diagnostic tool .

Result of Action

The result of the action of this compound is the generation of a fluorescent signal that can be used for diagnostic purposes. The compound’s fluorescence can be used to demarcate the vascular area under observation, distinguishing it from adjacent areas . This allows for the detection and diagnosis of various eye conditions, including corneal abrasions, corneal ulcers, and herpetic corneal infections .

Action Environment

The action of this compound is influenced by environmental factors. Its spectral properties are dependent on the pH of the solution . In addition, its fluorescent intensity could reach the maximum in the physiological environment of pH range 6.8–7.4 . Therefore, the compound’s action, efficacy, and stability can be affected by changes in the pH of the environment .

Biochemical Analysis

Biochemical Properties

Fluorescein dipropionate interacts with various enzymes, proteins, and other biomolecules. It is a fluorogenic substrate that can be cleaved by intracellular enzymes to yield fluorescein . The rate of change in the fluorescence of the solution, due to the production of fluorescein, is measured and correlated with enzyme activity . Therefore, this compound could be used as fluorometric determination probes of enzymes .

Cellular Effects

This compound can have significant effects on various types of cells and cellular processes. In this process, viable cells exhibit bright green fluorescence upon exposure to this compound . This fluorescence can be used to measure cellular viability of many different species including animals, plants, and microorganisms .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion into fluorescein by intracellular enzymes . This conversion is associated with an increase in fluorescence, which can be measured and used to assess enzyme activity . The fluorescein produced can also interact with various biomolecules, potentially influencing gene expression and other cellular processes .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, in a study of fluorescein angiography dynamics in the rat posterior retina, it was found that the passage of fluorescein through the retina changed over time

Metabolic Pathways

This compound is involved in metabolic pathways related to the production of fluorescein . It is cleaved by intracellular enzymes to produce fluorescein, a process that can be influenced by various factors including pH . This suggests that this compound could interact with enzymes or cofactors involved in these metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely to be influenced by various factors. For example, it has been suggested that the paracellular route is the major pathway through certain types of epithelium . Specific studies investigating the transport and distribution of this compound could not be found in the available literature.

Subcellular Localization

The subcellular localization of this compound is likely to depend on various factors, including the specific cell type and the presence of intracellular enzymes capable of cleaving it to produce fluorescein . Specific studies investigating the subcellular localization of this compound could not be found in the available literature.

Properties

IUPAC Name

(3-oxo-6'-propanoyloxyspiro[2-benzofuran-1,9'-xanthene]-3'-yl) propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20O7/c1-3-23(27)30-15-9-11-19-21(13-15)32-22-14-16(31-24(28)4-2)10-12-20(22)26(19)18-8-6-5-7-17(18)25(29)33-26/h5-14H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXIABCNYUKDBQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)CC)C5=CC=CC=C5C(=O)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70649960
Record name 3-Oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-3',6'-diyl dipropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7276-28-0
Record name 3-Oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-3',6'-diyl dipropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7276-28-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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